1-(benzenesulfonyl)-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Overview
Description
1-(benzenesulfonyl)-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C13H8ClIN2O2S and its molecular weight is 418.64 g/mol. The purity is usually 95%.
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Biological Activity
1-(benzenesulfonyl)-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a compound belonging to the pyrrolopyridine class, characterized by its unique structural features that contribute to its biological activity. With a molecular formula of C13H8ClIN2O2S and a molecular weight of 418.64 g/mol, this compound has garnered attention in pharmacological research due to its potential therapeutic applications.
- Molecular Formula: C13H8ClIN2O2S
- Molecular Weight: 418.64 g/mol
- CAS Number: 1203566-61-3
- Purity: Typically 95% .
Recent studies indicate that compounds within the pyrrolopyridine family, including this compound, exhibit significant biological activities through various mechanisms, particularly by inhibiting specific enzymes and receptors involved in disease processes.
Targeting FGFRs
A notable area of research involves the inhibition of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. One study reported that derivatives of the pyrrolopyridine scaffold demonstrated potent inhibitory activity against FGFR1, FGFR2, and FGFR3. Specifically, compound 4h from this series exhibited IC50 values of 7 nM for FGFR1, indicating strong potential as an anticancer agent .
Phosphodiesterase Inhibition
Another important biological activity observed is the inhibition of phosphodiesterase (PDE) enzymes. Compounds derived from similar scaffolds have shown selective inhibition of PDE4B, which is crucial in inflammatory responses. For instance, a related compound was noted to significantly inhibit TNF-α release from macrophages exposed to inflammatory stimuli .
Study on Anticancer Activity
In a study focusing on the anticancer properties of pyrrolopyridine derivatives, compound 4h was evaluated for its effects on breast cancer cell lines (4T1). The results indicated that it not only inhibited cell proliferation but also induced apoptosis and reduced cell migration and invasion. This suggests that compounds like this compound could be promising candidates for further development in cancer therapies .
Pharmacokinetic Profile
The pharmacokinetic properties of similar compounds have been assessed through in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies. These studies reveal that such compounds generally possess favorable profiles conducive to therapeutic use, although specific data for this compound remains limited .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C13H8ClIN2O2S |
Molecular Weight | 418.64 g/mol |
CAS Number | 1203566-61-3 |
Purity | 95% |
FGFR1 IC50 | 7 nM |
PDE4B Inhibition | Significant |
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-chloro-3-iodopyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClIN2O2S/c14-10-6-7-16-13-12(10)11(15)8-17(13)20(18,19)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAMTDNFVPNNFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C(C=CN=C32)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClIN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40729187 | |
Record name | 1-(Benzenesulfonyl)-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40729187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203566-61-3 | |
Record name | 1-(Benzenesulfonyl)-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40729187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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